molecular formula C9H6ClN3O3 B1353908 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 57611-19-5

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1353908
CAS No.: 57611-19-5
M. Wt: 239.61 g/mol
InChI Key: DKZJFBGPUIIFGW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining a chloromethyl group, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Cycloaddition: Reactions typically require elevated temperatures and the presence of a catalyst.

Major Products

    Nucleophilic substitution: Products include azido derivatives or thioethers.

    Reduction: The major product is the corresponding amino derivative.

    Cycloaddition: Products vary depending on the dienophile used but generally result in fused ring systems.

Scientific Research Applications

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of antimicrobial and anticancer compounds.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or interacting with key residues. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions, such as in the development of electronic materials and as a precursor for further functionalization in medicinal chemistry.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZJFBGPUIIFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502903
Record name 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57611-19-5
Record name 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the weak intramolecular interactions observed in the synthesized compound?

A: The research highlights the presence of a weak intramolecular C—H⋯N interaction within the synthesized compound, 1‐[(2,6‐Di­methyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4‐nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine []. Such interactions, though weak, can influence the molecule's overall conformation and potentially affect its binding affinity to biological targets. Understanding these interactions is crucial for further studies exploring the compound's potential biological activities.

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